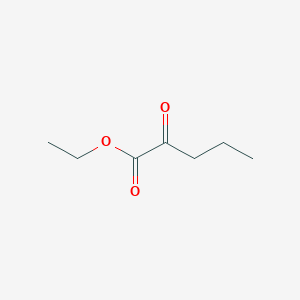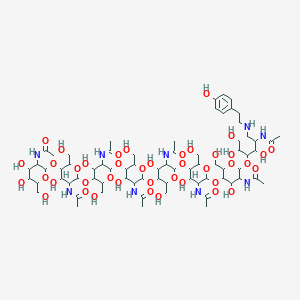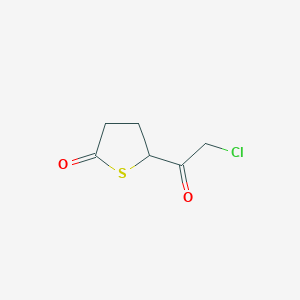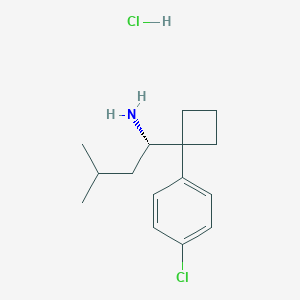
Ethyl 2-oxovalerate
Overview
Description
Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate or Ethyl2-oxovalerate, is a compound with the molecular formula C7H12O3 . It is used as a reagent to synthesize selective CB1 cannabinoid receptor antagonists and also to synthesize derivatives of iminodiacid, an inhibitor of angiotensin converting enzyme .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxovalerate consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3 .
Physical And Chemical Properties Analysis
Ethyl 2-oxovalerate has a molecular weight of 144.17 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .
Scientific Research Applications
Physiological Process Studies
Researchers employ Ethyl 2-oxovalerate to investigate physiological processes such as the ripening of fruits. It helps in understanding the metabolic changes that occur during these processes, providing insights into the complex biochemical networks within living organisms .
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate , is an organic compound that plays a role in various biochemical processes. Its primary targets are enzymes involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .
Mode of Action
The compound interacts with its targets by inhibiting several enzymes, including acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine . It also inhibits the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of several fatty acid amides, including anandamide . In addition, Ethyl 2-oxovalerate has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of several monoamine neurotransmitters, including serotonin and dopamine .
Biochemical Pathways
Ethyl 2-oxovalerate is involved in the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well . In the liver, α-KIC can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including the route of administration, the presence of other compounds, and individual variations in metabolism and excretion .
Result of Action
The molecular and cellular effects of Ethyl 2-oxovalerate’s action are complex and depend on the specific biochemical pathways and targets involved. For example, by inhibiting acetylcholinesterase, Ethyl 2-oxovalerate could potentially increase the levels of acetylcholine in the synaptic cleft, affecting neurotransmission . By inhibiting FAAH, it could influence the metabolism of fatty acid amides and their associated physiological effects .
Action Environment
The action, efficacy, and stability of Ethyl 2-oxovalerate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body . .
properties
IUPAC Name |
ethyl 2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERWBBMSDMSDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198490 | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxovalerate | |
CAS RN |
50461-74-0 | |
| Record name | Ethyl 2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50461-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















